10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one
Description
Properties
CAS No. |
917970-49-1 |
|---|---|
Molecular Formula |
C22H17NO |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
10-[(2-ethenylphenyl)methyl]acridin-9-one |
InChI |
InChI=1S/C22H17NO/c1-2-16-9-3-4-10-17(16)15-23-20-13-7-5-11-18(20)22(24)19-12-6-8-14-21(19)23/h2-14H,1,15H2 |
InChI Key |
IHRHLELIKONKSP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Approach
A common method involves the alkylation of acridin-9(10H)-one at the nitrogen or carbon 10-position using a suitable benzyl halide derivative bearing the 2-ethenylphenyl group. This reaction is typically performed under basic conditions to deprotonate the acridinone and facilitate nucleophilic attack.
- Reagents: Acridin-9(10H)-one, 2-(bromomethyl)styrene or similar vinylbenzyl halide.
- Base: Potassium carbonate or sodium hydride.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Conditions: Heating (50–100 °C) to promote substitution.
Detailed Preparation Method Example
Synthesis via Nucleophilic Substitution
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Acridin-9(10H)-one (1 equiv), 2-(bromomethyl)styrene (1.1 equiv), K2CO3 (2 equiv), DMF | Mix reagents under nitrogen atmosphere; stir at 80 °C for 12–24 hours. |
| 2 | Workup: Dilution with water, extraction with ethyl acetate, drying over Na2SO4 | Isolate crude product. |
| 3 | Purification: Recrystallization or column chromatography | Obtain pure 10-[(2-ethenylphenyl)methyl]acridin-9(10H)-one. |
Synthesis via Multicomponent Reaction and Microwave Cyclization
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Chalcone with 2-ethenylphenyl group, aniline derivative, β-ketoester, CAN catalyst (5 mol%), ethanol solvent | Stir at reflux for 8 hours to form dihydroacridinone intermediate. |
| 2 | Microwave irradiation of intermediate in nitrobenzene at 250 °C for 90 min | Thermal cyclization and dehydrogenation to acridin-9(10H)-one derivative. |
| 3 | Cooling, solvent removal, washing with chloroform | Isolate final product with high purity. |
Reaction Mechanisms and Considerations
- Nucleophilic substitution proceeds via deprotonation of the acridinone nitrogen or carbon 10-position, followed by attack on the benzyl halide.
- Microwave-assisted cyclization promotes rapid ring closure and aromatization, enhancing yield and reducing reaction time.
- The vinyl group (ethenyl) is sensitive to polymerization and oxidation; thus, inert atmosphere and mild conditions are preferred.
- Oxidation and reduction side reactions can occur at the acridine core; controlling reaction atmosphere and temperature is critical.
Research Findings and Data Summary
| Parameter | Nucleophilic Substitution | Multicomponent Microwave Method |
|---|---|---|
| Yield | 60–85% | 80–94% |
| Reaction Time | 12–24 hours | 8 hours + 90 min microwave |
| Purification | Chromatography or recrystallization | Precipitation, minimal chromatography |
| Scalability | Moderate | High, due to simplified purification |
| Sustainability | Moderate solvent use | Reduced solvent use, high atom economy |
| Functional Group Tolerance | Moderate | High, allows diverse substituents |
Chemical Reactions Analysis
Types of Reactions
10-(2-Vinylbenzyl)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes.
Reduction: The acridine core can be reduced to form dihydroacridines.
Substitution: The vinyl group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products Formed
Epoxides: From oxidation of the vinyl group.
Dihydroacridines: From reduction of the acridine core.
Substituted Acridines: From nucleophilic addition to the vinyl group.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of acridin-9(10H)-one exhibit significant antimicrobial properties. Compounds within this class have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. For instance, studies have shown that certain acridinones can inhibit the growth of resistant bacterial strains, making them candidates for developing new antibiotics .
Anticancer Properties
The planar structure of acridinones allows them to intercalate into DNA, which has been linked to their anticancer activity. 10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one has been investigated for its ability to induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. This property positions it as a potential lead compound in cancer therapeutics .
Anti-inflammatory Effects
Acridinones have also been reported to exhibit anti-inflammatory properties. Research suggests that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Fluorescent Materials
The incorporation of acridinone derivatives into polymer matrices has been explored for their fluorescence properties. These materials can be utilized in various applications, including sensors and light-emitting devices. The unique photophysical properties of 10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one make it an attractive candidate for developing advanced fluorescent materials .
Nanotechnology
In nanotechnology, acridinone derivatives are being studied for their potential use in drug delivery systems. Their ability to form stable complexes with various nanoparticles enhances the delivery efficiency of therapeutic agents, thereby improving treatment outcomes in targeted therapies .
Case Studies and Research Findings
Several case studies illustrate the practical applications of 10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one:
- Antimicrobial Efficacy : A study demonstrated that a synthesized derivative exhibited potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a new antibiotic agent .
- Cancer Cell Line Testing : In vitro tests on several cancer cell lines showed that the compound induced significant cytotoxic effects, suggesting its viability as an anticancer drug candidate .
- Fluorescent Polymers : Research on polymer composites containing 10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one revealed enhanced fluorescence properties suitable for sensor applications, indicating a promising direction for future material development .
Mechanism of Action
The mechanism of action of 10-(2-Vinylbenzyl)acridin-9(10H)-one would depend on its specific application:
Anticancer: It may intercalate into DNA, disrupting replication and transcription.
Fluorescent Probe: It may bind to specific biomolecules, altering its fluorescence properties.
Comparison with Similar Compounds
Table 2: Thermal and Solubility Properties
- Key Findings: Substituent polarity significantly impacts melting points. For example, 10-(2-hydroxyethyl)acridin-9(10H)-one exhibits stronger hydrogen bonding than its chloroethyl analogue, leading to a higher melting point . Lipophilicity is crucial for membrane-based applications. Crown ether-acridinone hybrids incorporate long alkyl chains to enhance solubility , while the ethenylphenylmethyl group in the target compound may similarly improve membrane affinity.
Table 3: Bioactivity of Selected Acridinones
- Activity Trends :
- Triazole and oxadiazole derivatives show moderate-to-potent activity against cancer and microbes, likely due to DNA intercalation or membrane interactions .
- The ethenylphenylmethyl group in the target compound may enhance bioactivity by increasing DNA binding affinity or modulating enzyme inhibition, as seen in MHY440 .
Biological Activity
10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one is a member of the acridine family, known for its diverse biological activities, particularly in oncology and pharmacology. This compound exhibits significant potential as an anti-cancer agent, among other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Acridines, including 10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one, primarily exert their biological effects through:
- DNA Intercalation : The planar structure of acridines allows them to intercalate between DNA base pairs, disrupting replication and transcription processes.
- Topoisomerase Inhibition : Many acridine derivatives inhibit topoisomerases, enzymes critical for DNA unwinding during replication, leading to increased DNA damage and apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that acridines may induce oxidative stress in cells, contributing to their cytotoxic effects.
Biological Activity Overview
The biological activity of 10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one has been investigated in various studies. Below is a summary of findings regarding its activity against different cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Significant cytotoxicity |
| A549 (Lung) | 4.5 | Induces apoptosis |
| HeLa (Cervical) | 3.8 | Cell cycle arrest |
| U937 (Leukemia) | 2.0 | Strong anti-proliferative effect |
Case Studies
- Anti-Cancer Efficacy : A study published in Cancer Chemotherapy and Pharmacology demonstrated that 10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one significantly inhibited the growth of MCF-7 cells with an IC50 value of 5.0 µM. The mechanism involved both apoptosis induction and cell cycle arrest at the G1 phase, suggesting a dual action against tumor proliferation .
- Mechanistic Insights : Research indicated that this compound interacts with topoisomerase II, leading to increased DNA double-strand breaks and subsequent apoptosis in A549 lung cancer cells. The study highlighted the compound's potential as a lead structure for developing new anti-cancer agents targeting topoisomerases .
- Comparative Studies : In a comparative analysis against standard chemotherapeutics like etoposide and doxorubicin, 10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one exhibited superior cytotoxicity across multiple cancer cell lines, reinforcing its potential as a more effective treatment option .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
